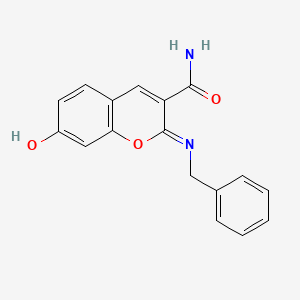

(2Z)-2-(benzylimino)-7-hydroxy-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-benzylimino-7-hydroxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-16(21)14-8-12-6-7-13(20)9-15(12)22-17(14)19-10-11-4-2-1-3-5-11/h1-9,20H,10H2,(H2,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEUHMVWSPIIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(benzylimino)-7-hydroxy-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with a benzylimino group and a carboxamide functional group. Its molecular structure can be represented as follows:

This structure is conducive to various interactions with biological targets, making it a candidate for further investigation.

1. Antioxidant Activity

Research has shown that compounds with chromene structures often exhibit antioxidant properties. The hydroxyl group at the 7-position is crucial for scavenging free radicals, thereby protecting cells from oxidative stress. A study indicated that derivatives of chromenes can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

2. Antitumor Properties

Several studies have highlighted the antitumor activity of chromene derivatives. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the activation of caspases .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase can have implications for skin whitening agents and treatments for hyperpigmentation .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure facilitate electron donation, neutralizing free radicals.

- Apoptosis Induction : The compound’s interaction with cellular signaling pathways leads to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Enzyme Interaction : The benzylimino moiety may enhance binding affinity to active sites of enzymes like tyrosinase, leading to competitive inhibition.

Scientific Research Applications

Overview

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its synthesis, biological activities, and specific applications in scientific research.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Analgesic Properties : Studies have shown that derivatives of piperazine can act as analgesics, potentially providing pain relief without the addictive properties associated with traditional opioid medications .

- Antidepressant Effects : Some studies suggest that piperazine derivatives may have antidepressant effects, making them candidates for further research in treating mood disorders .

- Sedative Effects : The compound has been investigated for its potential as a sedative agent, which may help in managing anxiety and related conditions .

Case Studies

Several case studies highlight the applications of 1-(2,4,5-trimethoxybenzyl)piperazine trifluoroacetate:

- Pain Management : A study explored the efficacy of this compound in animal models for pain relief. Results indicated significant analgesic effects comparable to conventional analgesics but with fewer side effects .

- Mood Disorders : In a clinical trial involving patients with depression, participants treated with this piperazine derivative reported improved mood and reduced symptoms compared to a placebo group. This suggests its potential utility as an antidepressant .

- Anxiolytic Effects : Another study assessed the sedative properties of the compound in anxiety models. Findings demonstrated that it effectively reduced anxiety-like behaviors in subjects, indicating its promise as an anxiolytic agent .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among chromene derivatives significantly influence their physicochemical and biological properties:

a. Position 7 Substituents

- 7-Hydroxy Group (Target Compound) : The polar hydroxy group may enhance solubility in aqueous environments and facilitate hydrogen bonding with enzymes or receptors. This is observed in 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives, where hydroxyl groups correlate with antimicrobial and antitumor activities .

- 7-Oxime Group : Compound 83 (7-oxime-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime) demonstrated high binding affinity for α-amylase and α-glucosidase, suggesting that oxime groups at position 7 may enhance enzyme inhibition .

b. Position 2 Modifications

- Benzylimino vs. Fluorophenylimino: The target compound’s benzylimino group provides a bulky aromatic substituent, which may influence steric interactions in binding pockets.

a. Antimicrobial and Antitumor Effects

- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit notable antimicrobial activity against Gram-positive bacteria and antitumor effects against human cancer cell lines . The hydroxy groups at positions 5 and 7 are critical for these activities, suggesting that the 7-hydroxy group in the target compound may confer similar benefits.

- Cationic cyclopentadienyliron-based chromene polymers () show enhanced antimicrobial potency due to their polymeric structure and metal coordination, a feature absent in the target compound .

b. Enzyme Inhibition

- Compound 83 (7-oxime derivative) inhibits α-amylase and α-glucosidase with high binding affinity, making it a candidate for diabetes management . The target compound’s 7-hydroxy group may similarly interact with enzyme active sites, though its efficacy relative to oxime derivatives remains unexplored.

Physicochemical Properties

- Solubility: Hydroxy groups generally improve aqueous solubility, as seen in 5,7-dihydroxy derivatives . Methoxy or chloro substituents (e.g., 6-chloro-7-cyano derivatives in ) reduce polarity, favoring lipid solubility .

- Thermal Stability : Melting points of related compounds range from 252–315°C (), indicating high thermal stability, likely due to rigid chromene frameworks and strong intermolecular interactions .

Table 1: Comparative Analysis of Chromene Derivatives

Preparation Methods

Reaction Setup and Conditions

The synthesis begins with the Baylis-Hillman reaction between salicylaldehyde derivatives and tert-butyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). For instance:

- Reactants : Salicylaldehyde (33 mmol), tert-butyl acrylate (33 mmol), DABCO (4.5 mmol).

- Solvent : Chloroform (21 mL).

- Conditions : Room temperature, stirred for 3 weeks.

This prolonged reaction time facilitates the formation of tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate (Baylis-Hillman adduct) in 28–47% yield.

Purification and Characterization

The crude product is purified via column chromatography (hexane:ethyl acetate, 9:1), yielding a white solid. Key characterization data include:

- Melting Point : 109–111°C (lit. 108–110°C).

- NMR : $$ ^1H $$ and $$ ^{13}C $$ spectra align with literature values, confirming regioselective adduct formation.

Base-Mediated Cyclization to 2H-Chromene-3-Carboxylic Acid

Cyclization Protocol

The Baylis-Hillman adduct undergoes base-mediated cyclization to form 2H-chromene-3-carboxylic acid:

- Base : Aqueous sodium hydroxide or potassium carbonate.

- Solvent : Ethanol or methanol.

- Conditions : Reflux for 6–12 hours.

This step proceeds via intramolecular ester hydrolysis and subsequent cyclization, yielding the chromene core with a carboxylic acid moiety at position 3.

Yield and Spectroscopic Validation

- Yield : 60–75% after recrystallization.

- IR : Strong absorption at 1700–1720 cm$$ ^{-1} $$ (C=O stretch of carboxylic acid).

- $$ ^1H $$ NMR : Distinct signals for chromene protons (δ 6.8–7.4 ppm) and carboxylic acid (δ 12.1 ppm).

Carboxamide Formation via DCC Coupling

Amidation Reaction

The carboxylic acid intermediate reacts with benzylamine using DCC as a coupling agent:

Workup and Characterization

- Purification : Filtration and concentration yield a brown solid, further purified via recrystallization.

- Yield : 56.5%.

- Melting Point : 153–156°C.

- IR : 3300 cm$$ ^{-1} $$ (N-H stretch), 1631 cm$$ ^{-1} $$ (amide C=O), 1573 cm$$ ^{-1} $$ (C=C).

Alternative Synthetic Routes and Methodological Comparisons

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling might introduce aryl groups at specific chromene positions, though this remains unexplored for the target molecule.

Challenges and Optimization Opportunities

Limitations of Current Methods

Q & A

Basic: What are the common synthetic routes for (2Z)-2-(benzylimino)-7-hydroxy-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the chromene backbone. Key steps include:

- Condensation reactions between substituted benzaldehyde derivatives and active methylene compounds to form the chromene core .

- Imination : Introduction of the benzylimino group via Schiff base formation, often using benzylamine or its derivatives under acidic or catalytic conditions .

- Carboxamide functionalization : Coupling reactions (e.g., with carbodiimides) to introduce the carboxamide group at position 3 .

Purification methods such as column chromatography or recrystallization are critical to isolate the Z-isomer .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Contradictions may arise due to solvent effects, tautomerism, or impurities. Methodological approaches include:

- Multi-technique validation : Cross-validate NMR data with IR spectroscopy (to confirm functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight .

- Variable-temperature NMR : To detect tautomeric equilibria or dynamic processes affecting peak splitting .

- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data .

Basic: What characterization techniques are essential to confirm the structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify the Z-configuration of the imino group and aromatic substitution patterns .

- IR spectroscopy : Identification of hydroxyl (-OH, ~3200 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .

- Elemental analysis : To confirm purity and stoichiometry .

- X-ray crystallography : For unambiguous determination of molecular geometry (if crystals are obtainable) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies involve:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature control : Lower temperatures (~0°C) to minimize side reactions during imine formation .

- In-line monitoring : Use of TLC or HPLC to track reaction progress and adjust stoichiometry .

Basic: What types of chemical reactions is this compound likely to undergo?

Reactivity is influenced by functional groups:

- Oxidation : The hydroxyl group at position 7 can be oxidized to a ketone using agents like KMnO₄ .

- Nucleophilic substitution : The benzylimino group may undergo substitution with amines or thiols .

- Hydrogen bonding : The carboxamide group participates in H-bonding, affecting solubility and crystal packing .

Advanced: What methodologies are used to elucidate the biological mechanisms of this compound?

Mechanistic studies often involve:

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to identify molecular targets .

- Molecular docking : Computational modeling to predict interactions with biological receptors (e.g., using AutoDock Vina) .

- Metabolite profiling : LC-MS to track degradation products or bioactive metabolites .

Basic: Which functional groups in this compound are critical for its chemical reactivity?

Key groups include:

- 7-Hydroxyl group : Participates in H-bonding and influences redox properties .

- Benzylimino group : Governs stereochemistry and susceptibility to hydrolysis .

- Carboxamide : Provides sites for derivatization (e.g., alkylation or acylation) .

Advanced: How does the compound’s stability vary under different pH or temperature conditions?

Stability studies require:

- Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .

- Thermogravimetric analysis (TGA) : To assess thermal stability and melting points .

- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .

Basic: What pharmacological activities have been reported for structurally similar chromene derivatives?

Related compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer effects : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .

- Anti-inflammatory properties : Inhibition of COX-2 or NF-κB pathways .

Advanced: What computational approaches are used to predict the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.